(4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-morpholin-4-ylphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O2/c21-20(22,23)17-13-18(25-14-24-17)27-5-7-28(8-6-27)19(29)15-1-3-16(4-2-15)26-9-11-30-12-10-26/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYXZXCPCPPXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
It is suggested that similar pyrimidine derivatives exert their potential through different action mechanisms, one of which is inhibiting protein kinases. This inhibition could lead to changes in cell growth and differentiation.
Biological Activity
The compound (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , identified by its CAS number 2034343-16-1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.4 g/mol . The structure features a morpholine ring and a piperazine moiety, which are known to contribute to various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22F3N5O2 |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 2034343-16-1 |
Antitumor Activity
Recent studies have indicated that compounds similar to (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant antitumor activity. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been evaluated. In vitro assays showed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
The proposed mechanism of action for the biological activity of this compound involves the inhibition of specific enzymes or pathways associated with tumor growth and bacterial proliferation. Molecular docking studies have suggested that the compound may interact with targets involved in cell signaling pathways critical for cancer progression .
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrimidine derivatives, including (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, found that these compounds exhibited potent cytotoxicity against human cancer cell lines, with particular effectiveness against renal and breast cancer cells .
- Antibacterial Activity : Another investigation assessed the antibacterial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, supporting further exploration into its therapeutic applications .
Scientific Research Applications
(4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, with the CAS number 2034343-16-1, has a molecular weight of 421.4 and the molecular formula .
Scientific Research Applications
While specific applications of (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone are not detailed in the provided search results, the presence of trifluoromethyl, pyrimidine, piperazine, and morpholine moieties suggests potential applications in diverse scientific fields.
Analogous Compound Applications
-
Antimicrobial Activity Compounds with piperidine and pyrimidine structures exhibit antimicrobial properties. Piperazine-containing derivatives have demonstrated efficacy against bacterial strains by enzyme inhibition, targeting acetylcholinesterase (AChE) and urease.
Compound Activity Type Target IC50 (µM) Compound A Antibacterial AChE Inhibition 15.62 Compound B Antimicrobial Urease Inhibition 0.18 - Enzyme Inhibition Related compounds can inhibit tyrosinase, an enzyme involved in melanin production.
- Protein Kinase Inhibition Pyridopyrimidine derivatives are relevant scaffolds for protein kinase inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs (piperazine-methanone cores, aromatic/heterocyclic substituents) but differ in substituent groups, leading to variations in properties:
Key Compounds and Structural Variations
Structural and Functional Analysis
Morpholine vs. Fluorophenyl/Thiophene Substituents
- The morpholine group in the target compound improves solubility due to its polar oxygen atom, facilitating pharmacokinetic properties . The thiophene moiety (e.g., in ) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Trifluoromethylpyrimidine vs. Pyrazole-Pyrimidine/Chlorophenyl
- The trifluoromethylpyrimidine group in the target compound offers metabolic stability via the CF₃ group’s electron-withdrawing effects, while the pyrimidine ring enables π-π stacking interactions . Chlorophenyl groups (e.g., in ) provide strong electron-withdrawing effects and steric bulk, which may influence binding affinity.
Piperazine Modifications
- The unmodified piperazine in the target compound allows flexibility in interactions.
Q & A
Q. What synthetic routes are commonly employed to prepare (4-Morpholinophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving:
- Step 1 : Condensation of 1-(4-morpholinophenyl)ethanone with substituted aldehydes under alkaline conditions (e.g., NaOH in ethanol at 200°C) to form chalcone intermediates .
- Step 2 : Cyclization of chalcones with guanidine nitrate in refluxing ethanol (4 h) to generate pyrimidine cores. Lithium hydroxide is often used to enhance reaction efficiency .
- Step 3 : Coupling of the pyrimidine intermediate with a piperazine derivative via nucleophilic substitution or amide bond formation. For example, anhydrous THF at 0°C–RT with prolonged stirring (5–16 h) ensures optimal coupling efficiency .
Methodological Insight : Yield optimization requires careful control of temperature, solvent polarity (e.g., ethanol vs. THF), and stoichiometric ratios of reactants. Analytical techniques like TLC (Rf values) and NMR are critical for monitoring intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity of this compound?
- ¹H/¹³C NMR : Key signals include:
- IR : Stretching vibrations for C=O (~1660 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional groups .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₂₃H₂₅F₃N₄O₂) with minimal deviation (<2 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies involving structural analogs?
Discrepancies in bioactivity (e.g., antimicrobial vs. kinase inhibition) often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., Br, CF₃) on the aryl ring enhance microbial activity but may reduce kinase affinity due to steric hindrance .
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or kinase isoforms (e.g., D3 vs. D4 receptors) require standardized protocols .
Methodological Approach : - Perform comparative SAR studies using analogs with systematic substitutions (e.g., bromo, methyl, hydroxy groups) .
- Validate activity in orthogonal assays (e.g., MIC tests for antimicrobials; IC₅₀ in kinase inhibition assays) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?
- Lipophilicity : The CF₃ group increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism in hepatic microsomes, prolonging half-life .
- Electron Effects : The strong electron-withdrawing nature of CF₃ alters π-π stacking in target binding pockets, as shown in crystallographic studies of analogous kinase inhibitors .
Experimental Validation : - Measure logP via shake-flask method or HPLC retention times.
- Conduct microsomal stability assays (e.g., rat liver microsomes + NADPH) to quantify metabolic degradation rates .
Q. What environmental fate and toxicity risks are associated with this compound?
- Persistence : The morpholine and piperazine rings are susceptible to hydrolysis in aqueous environments (pH-dependent), while the CF₃ group may resist biodegradation .
- Ecotoxicology : Preliminary data suggest moderate toxicity to Daphnia magna (EC₅₀ ~10–50 μM), likely due to membrane disruption via lipophilic interactions .
Risk Assessment Protocol : - Use OECD Test Guidelines 301 (ready biodegradability) and 202 (Daphnia acute toxicity).
- Model bioaccumulation potential using quantitative structure-activity relationships (QSAR) .
Data Contradiction Analysis
Q. How to address conflicting reports on the antimicrobial efficacy of this compound?
Contradictions may arise from:
- Strain-Specific Resistance : Efflux pump activity in Pseudomonas aeruginosa reduces intracellular drug concentration .
- Synergistic Effects : Co-administration with β-lactam antibiotics enhances activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Resolution Strategy : - Re-test activity under standardized CLSI/MIC protocols with controlled inoculum sizes.
- Perform checkerboard assays to identify synergistic drug combinations .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Yields
Q. Table 2. SAR of Substituted Analogs
| Substituent (R) | Antimicrobial Activity (MIC, μg/mL) | Kinase Inhibition (IC₅₀, nM) |
|---|---|---|
| -Br (para) | 2.5 (S. aureus) | >10,000 (D3 receptor) |
| -CF₃ (meta) | 5.0 (E. coli) | 250 (FAUC 329 analog) |
| -OH (para) | >50 (P. aeruginosa) | 120 (Kinase X) |
| Data compiled from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
